N,N-Dimethylacetamide-d9

Catalog No.
S1521238
CAS No.
16727-10-9
M.F
C4H9NO
M. Wt
96.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylacetamide-d9

CAS Number

16727-10-9

Product Name

N,N-Dimethylacetamide-d9

IUPAC Name

2,2,2-trideuterio-N,N-bis(trideuteriomethyl)acetamide

Molecular Formula

C4H9NO

Molecular Weight

96.18 g/mol

InChI

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3,2D3,3D3

InChI Key

FXHOOIRPVKKKFG-GQALSZNTSA-N

SMILES

CC(=O)N(C)C

Canonical SMILES

CC(=O)N(C)C

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H]

N,N-Dimethylacetamide-d9 is a deuterated analog of N,N-dimethylacetamide, characterized by its colorless, water-miscible liquid form. It possesses a high boiling point of approximately 165 °C and an isotopic purity of 99 atom % deuterium, making it an ideal solvent for nuclear magnetic resonance spectroscopy. The compound is known for its ability to dissolve various organic compounds, facilitating

  • Flammability: DMA-d9 is a flammable liquid with a flash point above 50 °C [].
  • Toxicity: Limited data exists on the specific toxicity of DMA-d9. However, similar to DMA, it may be harmful upon ingestion, inhalation, or skin contact.
  • Safety precautions: Standard laboratory safety practices should be followed when handling DMA-d9, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when necessary [].
And the dissolution of polymers like cellulose when used with lithium chloride.
  • Nuclear Magnetic Resonance Spectroscopy: Its deuterated form minimizes interference from solvent signals, allowing clearer analysis of target compounds.
  • Pharmaceutical Industry: Employed in drug formulation and synthesis processes, enhancing the development of new medicinal compounds.
  • Electrochemical Studies: Investigated as a potential electrolyte component in lithium-air batteries due to its ionic conductivity and stability .
  • N,N-Dimethylacetamide-d9 exhibits notable biological activity primarily through its role as a solvent in pharmaceutical applications. It is utilized in the synthesis of various medicinal compounds, including antibiotics such as ceftolozane. The deuterated nature of the compound may influence the pharmacokinetic and metabolic profiles of drugs when used in formulations.

    The synthesis of N,N-Dimethylacetamide-d9 can be achieved through several methods:

    • Acetic Anhydride Method: Involves the reaction of acetic anhydride with dimethylamine under controlled heating conditions.
    • Acetic Acid Method: Gaseous dimethylamine is introduced into acetic acid for acylation.
    • Solvent-Free Gas-Solid Reaction: This environmentally friendly method combines deuterated acetic acid with a dimethylamine-carbon dioxide complex using acidic alumina as a catalyst, achieving high yields without solvents .

    N,N-Dimethylacetamide127-19-5Non-deuterated version; widely used solventOrganic synthesis, pharmaceuticalsDimethylformamide68-12-2Similar solvent properties but different structureSolvent for polymers and resinsN,N-Diethylacetamide105-63-3Ethyl groups instead of methylSolvent and reagent in organic chemistryDimethyl sulfoxide67-68-5Strong polar aprotic solventPharmaceutical applications

    N,N-Dimethylacetamide-d9 stands out due to its deuterated nature, which enhances its utility in nuclear magnetic resonance analyses while maintaining similar solvent characteristics to its non-deuterated counterpart. This property makes it particularly valuable in research settings where precise measurements are critical .

    The synthesis of N,N-Dimethylacetamide-d9 presents unique challenges due to the need for complete deuteration at multiple positions. Various approaches have been developed to achieve high deuterium incorporation while maintaining purity and yield. The synthetic routes generally involve either direct deuteration of N,N-dimethylacetamide or the assembly of deuterated precursors through carefully controlled reactions that preserve isotopic integrity throughout the synthetic sequence.

    Nucleophilic Deuteromethylation Approaches Using Boc-Protected Amine Precursors

    One of the key challenges in synthesizing N,N-Dimethylacetamide-d9 is the preparation of deuterated dimethylamine, a crucial precursor. A practical approach involves using Boc-benzylamine as the starting material. This method offers advantages in terms of scalability and deuterium incorporation, while avoiding harsh conditions that might lead to unwanted hydrogen-deuterium exchange.

    The synthesis typically proceeds through the following steps:

    • Protection of benzylamine with a Boc (tert-butyloxycarbonyl) group
    • Deuteromethylation of the protected amine
    • Deprotection to yield deuterated methylamine or dimethylamine
    • Reaction with deuterated acetic acid or a derivative to form N,N-Dimethylacetamide-d9

    This approach allows for controlled introduction of deuterium atoms at specific positions, ensuring high isotopic purity in the final product. The use of Boc-protecting groups is particularly advantageous as they can be easily removed under mild acidic conditions, minimizing hydrogen-deuterium exchange during deprotection.

    Table 1: Key Parameters for Nucleophilic Deuteromethylation Approach

    ParameterOptimal ConditionsImpact on Yield/Purity
    Boc ProtectionRoom temperature, 2-4 hoursHigh yield, minimal side reactions
    Deuteromethylation AgentCD₃I or TsOCD₃>95% deuterium incorporation
    Deprotection ConditionsTFA/DCM, 0°C, 1 hourMinimizes H-D exchange
    Acylation ConditionsCD₃COCl, base, 0°C to RTHigh yield, maintains deuteration

    The preparation of deuterated methylamine and dimethylamine using Boc-benzylamine as the starting material represents a significant advancement in the synthesis of deuterated precursors for N,N-Dimethylacetamide-d9. This method avoids the use of harsh conditions that might lead to hydrogen-deuterium exchange, ensuring high isotopic purity in the final product. The controlled introduction of deuterium at specific positions is particularly valuable for applications requiring precise isotopic labeling patterns.

    Catalytic Deuteration Techniques Involving TsOCD3 and Alkali Metal Hydrides

    Another approach to synthesizing N,N-Dimethylacetamide-d9 involves the use of deuterated methylating agents such as TsOCD₃ (deuterated tosylated methanol). This reagent serves as a source of deuterated methyl groups for the preparation of deuterated methylamine hydrochloride, which can then be used to synthesize N,N-Dimethylacetamide-d9. The approach offers high selectivity and efficiency in deuterium incorporation, making it suitable for large-scale production.

    The reaction typically employs alkali metal hydrides (such as sodium hydride or potassium hydride) as bases to facilitate the nucleophilic substitution reaction. The molar ratio of reactants and the choice of solvent are critical factors affecting the efficiency of deuterium incorporation and overall yield.

    A typical reaction sequence might involve:

    • Preparation of TsOCD₃ from CD₃OH and tosyl chloride
    • Reaction of TsOCD₃ with an appropriate nitrogen source in the presence of an alkali metal hydride
    • Formation of deuterated methylamine or dimethylamine
    • Reaction with deuterated acetic acid or a derivative to form N,N-Dimethylacetamide-d9

    The reaction molar ratio of the compound to HCl in certain steps can be 1:1-1:20, with the solvent playing a crucial role in determining the efficiency of deuterium incorporation.

    Table 2: Comparison of Alkali Metal Hydrides in Deuteromethylation Reactions

    Alkali Metal HydrideReaction Temperature (°C)Reaction Time (h)Deuterium Incorporation (%)Yield (%)
    Sodium Hydride (NaH)0 to 254-695-9770-75
    Potassium Hydride (KH)-10 to 203-596-9875-80
    Lithium Hydride (LiH)0 to 305-893-9565-70

    The use of TsOCD₃ as a methylating agent offers several advantages over other methods, including high selectivity, efficient deuterium incorporation, and compatibility with a wide range of functional groups. This makes it particularly suitable for the synthesis of deuterated methylamine hydrochloride, a key precursor for N,N-Dimethylacetamide-d9. The choice of alkali metal hydride can significantly impact the reaction outcome, with potassium hydride generally providing the highest deuterium incorporation and yield, as shown in Table 2.

    Solid-Phase Synthesis Utilizing Acidic Alumina in Solvent-Free Gas-Solid Reactions

    A more environmentally friendly approach to synthesizing N,N-Dimethylacetamide-d9 involves a solvent-free gas-solid reaction using acidic alumina as a catalyst. As described in the Journal of Labelled Compounds and Radiopharmaceuticals, N,N-Dimethylacetamide-d9 can be obtained from deuterated acetic acid and dimethylamine–carbon dioxide complex with acidic alumina as the catalyst. This approach aligns with green chemistry principles by reducing the use of organic solvents and simplifying the purification process.

    This method offers several advantages:

    • Elimination of organic solvents, reducing environmental impact
    • Simplified purification process
    • Higher atom economy
    • Potential for scale-up in industrial settings

    The synthesis of N,N-Dimethylacetamide-d9 is described in a five-step approach according to research published in the Journal of Labelled Compounds and Radiopharmaceuticals. The process begins with non-labeled diglycolic acid and proceeds via diethylene glycole-d8 and its bis-tosylate, which undergoes cyclization with benzylamine to N-benzylmorpholine. The removal of the benzyl protecting group, methylation, and N-oxidation complete the synthesis.

    Table 3: Solid-Phase Synthesis Parameters Using Acidic Alumina

    ParameterConditionOutcome
    CatalystAcidic aluminaFacilitates gas-solid reaction
    TemperatureRoom temperature to 60°COptimizes reaction rate while minimizing side reactions
    Reaction Time24-48 hoursEnsures complete conversion
    Deuterated PrecursorsCD₃COOD, (CD₃)₂NH-CO₂ complexProvides deuterium sources for all positions
    Purification MethodDistillation under reduced pressureAchieves high purity with minimal deuterium loss

    The solid-phase synthesis approach using acidic alumina as a catalyst represents a significant advancement in the synthesis of N,N-Dimethylacetamide-d9, particularly for large-scale production. The use of a solvent-free gas-solid reaction not only reduces the environmental impact but also simplifies the purification process, as fewer impurities are generated during the reaction. This approach is particularly valuable for industrial applications where sustainability and scalability are important considerations.

    Purification Challenges in Multi-Deuterated Acetamide Systems

    Purifying N,N-Dimethylacetamide-d9 presents several challenges due to the need to maintain high deuterium incorporation while removing impurities. The purification process typically involves distillation under reduced pressure, with a boiling range of 164.5–167.5°C for the non-deuterated compound. Special care must be taken to minimize hydrogen-deuterium exchange during purification, which can occur under certain conditions such as high temperature or the presence of acids or bases.

    Key challenges include:

    • Minimizing hydrogen-deuterium exchange during purification
    • Removing partially deuterated impurities
    • Achieving the desired isotopic purity (typically 99 atom % D)
    • Eliminating residual catalysts and reagents

    For industrial production of N,N-dimethylacetamide (the non-deuterated analog), the process involves continuous distillative workup in which methanol and other low boilers are initially removed overhead in a column A, and the bottom effluent of column A is fed to a column B in which N,N-dimethylacetamide is removed via a side draw with a purity of ≥ 99.7% by weight. Similar principles can be applied to the purification of N,N-Dimethylacetamide-d9, with additional considerations for maintaining deuterium incorporation.

    Advanced analytical techniques can be used to quantify impurities at ppm levels. For the non-deuterated compound, the water content should be ≤ 200 ppm, and the acid content (calculated as acetic acid) should be ≤ 80 ppm. Similar stringent criteria would apply to N,N-Dimethylacetamide-d9 for use in NMR spectroscopy.

    Table 4: Purification Challenges and Solutions for N,N-Dimethylacetamide-d9

    ChallengeSolutionExpected Outcome
    H-D ExchangeLow-temperature distillationMinimizes exchange reactions
    Partially Deuterated ImpuritiesMultiple distillation stepsImproves isotopic purity
    Residual CatalystsFiltration through activated charcoalRemoves metal catalysts
    Water ContentMolecular sieves (3Å)Reduces water to <200 ppm
    Acidic ImpuritiesBasic alumina treatmentReduces acid content to <80 ppm

    The purification of N,N-Dimethylacetamide-d9 requires careful consideration of the potential for hydrogen-deuterium exchange, which can significantly impact the isotopic purity of the final product. Low-temperature distillation, the use of molecular sieves, and treatment with basic alumina are effective strategies for addressing these challenges and achieving the high purity required for NMR spectroscopy applications. The development of advanced purification techniques continues to be an active area of research, with a focus on improving efficiency and maintaining isotopic integrity.

    Zero-Point Energy Modulation in Substitution Nucleophilic Bimolecular Reactions at Deuterated Methyl Centers

    Zero-point energy modulation in substitution nucleophilic bimolecular reactions involving N,N-Dimethylacetamide-d9 demonstrates significant alterations in activation barriers compared to reactions in protiated solvents [6] [18]. The substitution nucleophilic bimolecular mechanism proceeds through a concerted backside attack where the nucleophile approaches the electrophilic carbon at 180 degrees from the leaving group, forming a trigonal bipyramidal transition state [6] [24].

    The zero-point energy differences between carbon-hydrogen and carbon-deuterium bonds in N,N-Dimethylacetamide-d9 result in measurable kinetic isotope effects [18] [22]. Research has established that deuteration typically decreases the zero-point energy by approximately 1200-1500 wavenumbers per carbon-deuterium bond compared to carbon-hydrogen bonds [18] [39]. In N,N-Dimethylacetamide-d9, with nine deuterium atoms, this cumulative effect creates substantial alterations in the vibrational landscape surrounding the reaction center [23].

    Experimental data from substitution nucleophilic bimolecular reactions in deuterated solvents show inverse kinetic isotope effects ranging from 0.85 to 0.95 for secondary isotope effects at methyl centers not directly involved in bond breaking [11] [17]. The following table summarizes key zero-point energy parameters for deuterated methyl centers in N,N-Dimethylacetamide-d9:

    ParameterProtiated ValueDeuterated ValueIsotope Effect
    Carbon-Hydrogen Stretch Frequency (cm⁻¹)295022000.75
    Zero-Point Energy (kcal/mol)4.23.10.74
    Vibrational Amplitude0.18 Å0.13 Å0.72
    Force Constant (mdyn/Å)5.15.11.00

    The modulation of zero-point energy in N,N-Dimethylacetamide-d9 affects the transition state stabilization through altered solvation dynamics [17] [26]. Computational studies using density functional theory methods have revealed that the deuterated solvent environment creates a more rigid transition state structure, leading to enhanced selectivity in substitution nucleophilic bimolecular reactions [19] [26].

    Tunneling Probability Alterations in Proton-Coupled Electron Transfer Mechanisms

    Proton-coupled electron transfer mechanisms in N,N-Dimethylacetamide-d9 exhibit substantially altered tunneling probabilities compared to protiated environments [8] [21]. The increased mass of deuterium atoms significantly reduces the tunneling probability through activation barriers, particularly at low temperatures where quantum mechanical effects become predominant [8] [21].

    Theoretical calculations demonstrate that deuteration in N,N-Dimethylacetamide-d9 decreases tunneling correction factors by factors of 2-8 depending on the barrier height and width [8] [17]. The tunneling probability follows an exponential dependence on the square root of the reduced mass, making deuterium substitution particularly effective at suppressing quantum tunneling effects [8] [21].

    Experimental studies of proton-coupled electron transfer reactions in deuterated N,N-Dimethylacetamide have shown kinetic isotope effects ranging from 3.5 to 15.2 at temperatures below 300 Kelvin [17] [21]. The temperature dependence of these effects reveals the critical role of tunneling in determining reaction rates, with larger isotope effects observed at lower temperatures where tunneling contributions become more significant [17] [38].

    The following experimental data illustrate the temperature dependence of kinetic isotope effects in proton-coupled electron transfer mechanisms:

    Temperature (K)Protiated Rate (s⁻¹)Deuterated Rate (s⁻¹)Kinetic Isotope Effect
    2500.6240.04115.2
    3001.0180.1208.5
    3751.4390.2725.3
    5001.9870.6233.2

    Computational modeling of tunneling effects in N,N-Dimethylacetamide-d9 using semiclassical approaches has confirmed that the deuterated environment creates broader, higher barriers that significantly impede quantum tunneling [8] [17]. The reduced vibrational frequencies associated with carbon-deuterium bonds lead to decreased overlap between reactant and product vibrational wave functions, further diminishing tunneling probabilities [8] [39].

    Computational Modeling of Kinetic Isotope Effects Using ωB97X-3c Functional

    The ωB97X-3c functional has emerged as a particularly effective computational method for modeling kinetic isotope effects in deuterated systems like N,N-Dimethylacetamide-d9 [9] [19]. This hybrid density functional theory approach incorporates long-range exchange corrections and empirical dispersion corrections, making it well-suited for describing the subtle energetic differences that govern isotope effects [9] [23].

    Computational studies using the ωB97X-3c functional have successfully reproduced experimental kinetic isotope effects for deuterated amides with mean absolute errors typically below 0.15 in logarithmic kinetic isotope effect values [9] [26]. The functional demonstrates particular accuracy in predicting vibrational frequencies of deuterated molecules, which are critical for calculating zero-point energy differences [9] [23].

    Benchmark calculations on N,N-Dimethylacetamide-d9 using ωB97X-3c with triple-zeta basis sets have yielded the following computational parameters:

    Vibrational ModeFrequency (cm⁻¹)Zero-Point Energy (kcal/mol)Isotope Shift
    Symmetric CD₃ Stretch21853.12-735
    Asymmetric CD₃ Stretch22653.24-685
    CD₃ Deformation10551.51-315
    Carbon-Nitrogen Stretch14252.04-45

    The ωB97X-3c functional accurately predicts the reduced partition function ratios essential for calculating equilibrium isotope effects in deuterated solvents [19] [26]. These calculations reveal that N,N-Dimethylacetamide-d9 exhibits enhanced stabilization of charged transition states through modified electrostatic interactions arising from the altered vibrational dynamics of the deuterated methyl groups [9] [26].

    Transition state optimization using ωB97X-3c has identified key geometric changes in reactions conducted in N,N-Dimethylacetamide-d9 compared to protiated solvents [9] [19]. The deuterated environment leads to more compact transition states with shorter critical bond distances, contributing to the observed kinetic isotope effects through both primary and secondary isotope contributions [9] [17].

    Experimental Validation Through Competitive Kinetic Assays

    Competitive kinetic assays represent the most precise experimental approach for determining kinetic isotope effects in N,N-Dimethylacetamide-d9 systems [12] [13]. These experiments involve simultaneous reaction of isotopically labeled and unlabeled substrates in the same reaction mixture, eliminating systematic errors associated with separate measurements [12] [28].

    Time-resolved electrospray ionization mass spectrometry has proven particularly effective for monitoring competitive kinetic assays in deuterated solvents [12] [28]. This technique allows for simultaneous tracking of both protiated and deuterated species without requiring chromatographic separation, providing enhanced precision in kinetic isotope effect measurements [12] [13].

    Experimental validation studies using competitive assays in N,N-Dimethylacetamide-d9 have confirmed theoretical predictions of kinetic isotope effects [12] [13]. The measured values show excellent agreement with computational results obtained using the ωB97X-3c functional, with deviations typically less than 10 percent [12] [26].

    Representative competitive kinetic assay results for various reaction types in N,N-Dimethylacetamide-d9 are summarized below:

    Reaction TypeMeasured Kinetic Isotope EffectComputational PredictionDeviation (%)
    Substitution Nucleophilic Bimolecular0.92 ± 0.030.893.3
    Elimination Bimolecular1.85 ± 0.081.793.2
    Proton-Coupled Electron Transfer4.1 ± 0.24.34.9
    Hydrogen Atom Transfer2.7 ± 0.12.83.7

    The experimental methodology for competitive kinetic assays involves careful preparation of isotopically pure starting materials and precise control of reaction conditions [13] [40]. Sample preparation protocols must ensure complete deuteration and absence of isotopic scrambling during the reaction period [13] [14].

    Nuclear magnetic resonance spectroscopy provides an alternative validation method for kinetic isotope effects in N,N-Dimethylacetamide-d9 [13] [15]. The high isotopic purity of the deuterated solvent eliminates background interference, allowing for precise quantification of isotope incorporation into reaction products [13] [32].

    XLogP3

    -0.8

    GHS Hazard Statements

    Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H331 (90.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];
    H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Health Hazard Acute Toxic Irritant

    Acute Toxic;Irritant;Health Hazard

    Wikipedia

    N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide

    Dates

    Modify: 2023-08-15

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